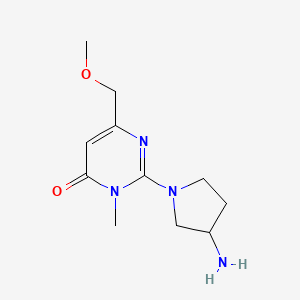
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is a complex organic compound with a pyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with aminopyrrolidine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-ones: These compounds share a similar pyrrolidine structure and are used in various chemical syntheses.
Quinoxalines: These compounds have a similar nitrogen-containing ring structure and are studied for their biological activities.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and its promising biological activities set it apart from other similar compounds.
属性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
2-(3-aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O2/c1-14-10(16)5-9(7-17-2)13-11(14)15-4-3-8(12)6-15/h5,8H,3-4,6-7,12H2,1-2H3 |
InChI 键 |
XRXVPJKWJUHNDX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(N=C1N2CCC(C2)N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


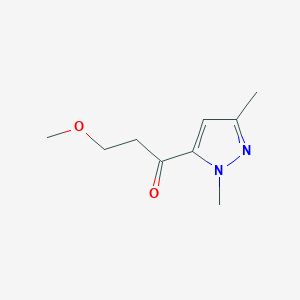

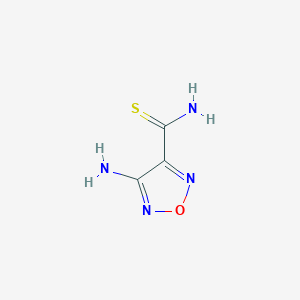

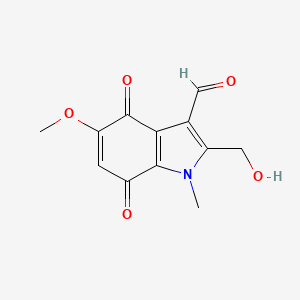
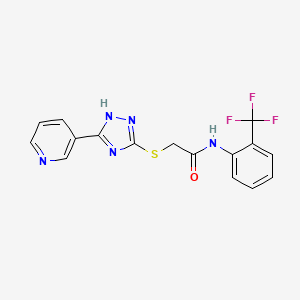


![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)


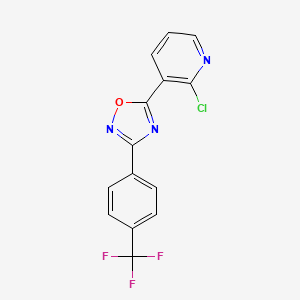
![1-(5-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B11781136.png)
![5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B11781139.png)
